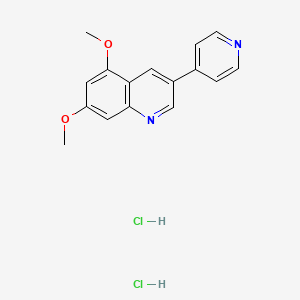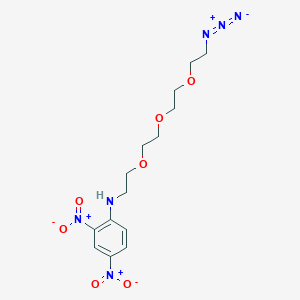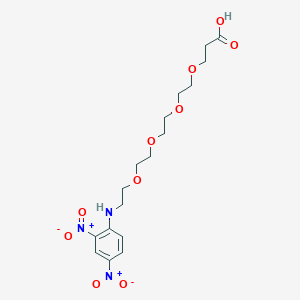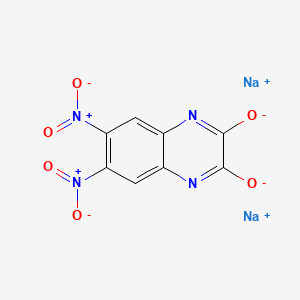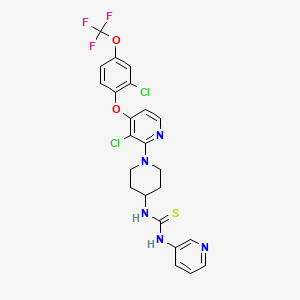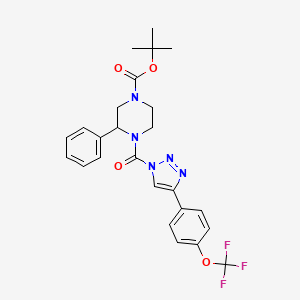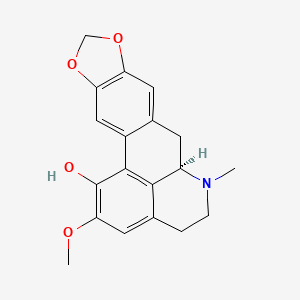
E3 Ligand-Linker Conjugate 5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
E3 ligase Ligand 8 hydrochloride is a compound that plays a crucial role in the ubiquitin-proteasome system, which is responsible for protein degradation in cells. This compound is part of the E3 ubiquitin ligase family, which is involved in the final step of the ubiquitination process, where ubiquitin is transferred to a substrate protein, marking it for degradation by the proteasome .
Mechanism of Action
Target of Action
E3 Ligand-Linker Conjugate 5, also known as “3-(4-(4-Aminobutyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione” or “E3 ligase Ligand 8 hydrochloride”, is a conjugate of an E3 ligase ligand and a linker . The primary target of this compound is the Cereblon (CRBN) protein . CRBN is a substrate receptor of the E3 ubiquitin ligase complex .
Mode of Action
The compound serves as a Cereblon ligand , which means it can bind to the CRBN protein . By doing so, it recruits the CRBN protein, which is a crucial step in the process of targeted protein degradation . This recruitment is part of the mechanism of Proteolysis-Targeting Chimeras (PROTACs), a new modality of chemical tools and potential therapeutics .
Biochemical Pathways
The this compound operates within the ubiquitin-proteasome system (UPS) . The UPS is a cascade reaction and an important way for short-lived, misfolded, and damaged proteins degradation . E3 ligases, like the one targeted by this compound, can selectively attach ubiquitin to lysine, serine, threonine or cysteine residues to the specific substrates . This process of attaching ubiquitin and ubiquitin-like proteins to cellular proteins is called ubiquitylation, which plays a vital role during posttranslational modification .
Pharmacokinetics
It’s known that the efficacy and selectivity of molecules inducing protein degradation depend on their affinity to the target protein but also on the type of e3 ubiquitin ligase that is recruited to trigger proteasomal degradation .
Result of Action
The result of the compound’s action is the degradation of the target proteins. By recruiting the CRBN protein, the compound facilitates the ubiquitination and subsequent degradation of the target proteins via the proteasome . This can lead to the elimination of misfolded, damaged, and worn-out proteins .
Action Environment
The action environment of this compound is largely determined by the cellular context. The ubiquitin-proteasome system, in which the compound operates, is involved in almost all life activities of eukaryotes . Thus, the compound’s action, efficacy, and stability could be influenced by various cellular factors, including the presence of other proteins, the state of the cell, and potentially even the broader tissue or organ context.
Biochemical Analysis
Biochemical Properties
E3 Ligand-Linker Conjugate 5 plays a significant role in biochemical reactions. It serves as a Cereblon ligand to recruit CRBN protein and serves as a key intermediate for the synthesis of complete PROTAC molecules . The interactions between this compound and these biomolecules are crucial for its function.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by inducing the ubiquitination and subsequent degradation of target proteins . This can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
This compound exerts its effects at the molecular level through a series of binding interactions with biomolecules. It binds to the E3 ubiquitin ligase, and this complex then binds to the target protein. The ubiquitin is transferred to the target protein, marking it for degradation .
Metabolic Pathways
This compound is involved in the ubiquitin-proteasome pathway, a crucial metabolic pathway in cells. This pathway is responsible for the degradation of most proteins in cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of E3 ligase Ligand 8 hydrochloride typically involves multiple steps, including the preparation of the ligand and its subsequent conversion to the hydrochloride salt. The synthetic route may involve the use of various reagents and catalysts to achieve the desired chemical transformations. For instance, the preparation of E3 ligase ligands often includes the formation of amide bonds, esterification, and other organic reactions .
Industrial Production Methods
Industrial production of E3 ligase Ligand 8 hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process may include the use of continuous flow reactors, automated synthesis platforms, and other advanced technologies to streamline production and reduce costs .
Chemical Reactions Analysis
Types of Reactions
E3 ligase Ligand 8 hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced form.
Substitution: The ligand can participate in substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
E3 ligase Ligand 8 hydrochloride has numerous applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Plays a role in studying protein degradation pathways and cellular processes.
Medicine: Investigated for its potential in developing therapeutic agents targeting protein degradation pathways.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other E3 ligase ligands such as cereblon, von Hippel-Lindau, and inhibitor of apoptosis proteins. These compounds also function by binding to E3 ligases and facilitating ubiquitination .
Uniqueness
E3 ligase Ligand 8 hydrochloride is unique due to its specific binding affinity and selectivity for certain E3 ligases, which may differ from other ligands. This specificity can be advantageous in targeting particular proteins for degradation, making it a valuable tool in research and therapeutic applications .
Properties
IUPAC Name |
3-[7-(4-aminobutyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c18-9-2-1-4-11-5-3-6-12-13(11)10-20(17(12)23)14-7-8-15(21)19-16(14)22/h3,5-6,14H,1-2,4,7-10,18H2,(H,19,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPVGRECNQKDDQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)CCCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
